7-Methoxy-4-methylquinoline
Overview
Description
7-Methoxy-4-methylquinoline is a chemical compound with the CAS Number: 6238-12-6 and a molecular weight of 173.21 . It has a linear formula of C11H11NO .
Synthesis Analysis
The synthesis of 7-methoxy-4-methylquinoline can be achieved from 4-BROMO-7-METHOXYQUINOLINE and TETRAMETHYLTIN . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is considered the best .
Molecular Structure Analysis
The molecular structure of 7-Methoxy-4-methylquinoline is represented by the linear formula C11H11NO . The molecular weight of this compound is 173.21 .
Scientific Research Applications
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Scientific Field: Synthetic Organic Chemistry
- 7-Methoxy-4-methylquinoline is a heterocyclic compound that has applications in synthetic organic chemistry .
- It’s used in the synthesis of various derivatives of quinoline, a vital scaffold for leads in drug discovery .
- Various synthesis protocols have been reported for the construction of this scaffold, including transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
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Scientific Field: Medicinal Chemistry
- Quinoline and its derivatives, including 7-Methoxy-4-methylquinoline, play a major role in medicinal chemistry .
- They are used in the synthesis of bioactive compounds with potential biological and pharmaceutical activities .
- These compounds have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
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Scientific Field: Industrial Chemistry
- Quinoline motifs, including 7-Methoxy-4-methylquinoline, have various applications in industrial chemistry .
- They are essential in several pharmacologically active heterocyclic compounds .
- There are societal expectations that chemists should produce greener and more sustainable chemical processes, and quinoline and its derivatives are part of this effort .
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Scientific Field: Drug Discovery
- Quinoline and its derivatives are considered a privileged structure in drug discovery programs .
- They are a vital nucleus in several natural products and FDA-approved drugs .
- The broad spectrum of bio-responses of these compounds makes them suitable for the development of various therapeutic agents .
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Scientific Field: Green Chemistry
- The synthesis of quinoline derivatives, including 7-Methoxy-4-methylquinoline, involves green chemistry approaches .
- These include multicomponent one-pot reactions, solvent-free reaction conditions, microwave and ultraviolet irradiation-promoted synthesis, and the use of eco-friendly and safe reusable catalysts .
- Scientific Field: COX-2 Inhibitor Development
- 4-Imidazolyl methyl quinoline derivatives, which can include 7-Methoxy-4-methylquinoline, have been studied for their potential as COX-2 inhibitors .
- One compound, possessing an unsaturated cyclohexyl ring attached to the C-7 and C-8 quinoline ring, exhibited high COX-2 inhibitor potency and selectivity (COX-2 IC 50 = 0.063 µM; SI = 547.6). This was as potent as the reference drug celecoxib and more selective COX-2 inhibitor .
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Scientific Field: Biochemistry
- Quinoline derivatives, including 7-Methoxy-4-methylquinoline, have been studied for their potential as inhibitors of various enzymes .
- These compounds can interact with the active sites of enzymes, altering their activity and potentially leading to therapeutic effects .
- The specific methods of application and outcomes would depend on the particular enzyme being targeted and the desired therapeutic effect .
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Scientific Field: Environmental Chemistry
- Quinoline derivatives, including 7-Methoxy-4-methylquinoline, are part of the broader effort towards greener and more sustainable chemical processes .
- They are used in various synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions .
- These methods aim to reduce the environmental impact of chemical synthesis .
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Scientific Field: Analytical Chemistry
- Quinoline derivatives, including 7-Methoxy-4-methylquinoline, can be characterized using various analytical techniques, such as 2-D NMR spectroscopy .
- These techniques allow for the detailed study of the compound’s structure and properties .
- The results obtained can provide valuable information for the development of new synthetic methods and applications .
- Quinoline derivatives, including 7-Methoxy-4-methylquinoline, exhibit chemical reactivity similar to the benzene and pyridine ring system .
- They undergo nucleophilic and electrophilic substitution reactions .
- Understanding these reactions is crucial for the development of new synthetic methods and applications .
- While quinoline derivatives, including 7-Methoxy-4-methylquinoline, are primarily used in organic chemistry, they can also have applications in inorganic chemistry .
- For example, they can be used as ligands in the synthesis of metal complexes .
- These complexes can have a variety of applications, from catalysis to materials science .
- Quinoline derivatives, including 7-Methoxy-4-methylquinoline, can be studied using various theoretical and computational chemistry methods .
- These methods can provide insights into the compound’s electronic structure, reactivity, and other properties .
- The results can guide the design of new quinoline derivatives with desired properties .
properties
IUPAC Name |
7-methoxy-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-6-12-11-7-9(13-2)3-4-10(8)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJHDVPCJRWNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546725 | |
Record name | 7-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methylquinoline | |
CAS RN |
6238-12-6 | |
Record name | 7-Methoxy-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-4-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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